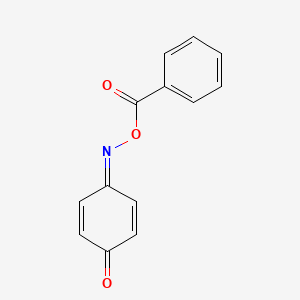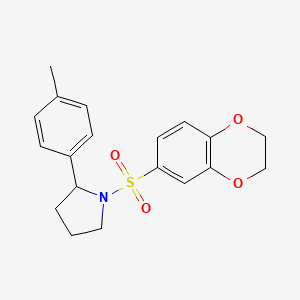![molecular formula C18H33N3O3S B4956998 4-({1-butyl-2-[(4-methylpentyl)sulfonyl]-1H-imidazol-5-yl}methyl)morpholine](/img/structure/B4956998.png)
4-({1-butyl-2-[(4-methylpentyl)sulfonyl]-1H-imidazol-5-yl}methyl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-({1-butyl-2-[(4-methylpentyl)sulfonyl]-1H-imidazol-5-yl}methyl)morpholine is a chemical compound that belongs to the class of imidazoles. It is synthesized through a series of chemical reactions and has been extensively studied for its potential applications in scientific research. In
Mecanismo De Acción
The mechanism of action of 4-({1-butyl-2-[(4-methylpentyl)sulfonyl]-1H-imidazol-5-yl}methyl)morpholine is not well understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in the inflammatory response.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-({1-butyl-2-[(4-methylpentyl)sulfonyl]-1H-imidazol-5-yl}methyl)morpholine are not well understood. However, it has been found to have anti-inflammatory properties and has been used in studies related to inflammation. It has also been studied for its potential use as a therapeutic agent in the treatment of cancer, diabetes, and cardiovascular diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-({1-butyl-2-[(4-methylpentyl)sulfonyl]-1H-imidazol-5-yl}methyl)morpholine in lab experiments include its anti-inflammatory properties and potential use as a therapeutic agent in the treatment of cancer, diabetes, and cardiovascular diseases. However, the limitations of using this compound in lab experiments include its limited availability and the lack of understanding of its mechanism of action.
Direcciones Futuras
The future directions for research on 4-({1-butyl-2-[(4-methylpentyl)sulfonyl]-1H-imidazol-5-yl}methyl)morpholine include further studies on its mechanism of action, its potential use as a therapeutic agent in the treatment of cancer, diabetes, and cardiovascular diseases, and its potential use in the development of new anti-inflammatory drugs. Additionally, research on the synthesis of this compound and its derivatives may lead to the development of new drugs with improved efficacy and fewer side effects.
Métodos De Síntesis
The synthesis of 4-({1-butyl-2-[(4-methylpentyl)sulfonyl]-1H-imidazol-5-yl}methyl)morpholine involves a series of chemical reactions. The first step involves the reaction of 4-methylpentan-2-one with sodium hydride to form 4-methylpentan-2-ol. The next step involves the reaction of 4-methylpentan-2-ol with sodium hydride to form 4-methylpentan-2-ol sulfonate. The final step involves the reaction of 4-methylpentan-2-ol sulfonate with 1-butyl-1H-imidazole to form 4-({1-butyl-2-[(4-methylpentyl)sulfonyl]-1H-imidazol-5-yl}methyl)morpholine.
Aplicaciones Científicas De Investigación
4-({1-butyl-2-[(4-methylpentyl)sulfonyl]-1H-imidazol-5-yl}methyl)morpholine has been extensively studied for its potential applications in scientific research. It has been found to have anti-inflammatory properties and has been used in studies related to inflammation. It has also been studied for its potential use as a therapeutic agent in the treatment of cancer, diabetes, and cardiovascular diseases.
Propiedades
IUPAC Name |
4-[[3-butyl-2-(4-methylpentylsulfonyl)imidazol-4-yl]methyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H33N3O3S/c1-4-5-8-21-17(15-20-9-11-24-12-10-20)14-19-18(21)25(22,23)13-6-7-16(2)3/h14,16H,4-13,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWPTXEAXKGZYJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=CN=C1S(=O)(=O)CCCC(C)C)CN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H33N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[[3-Butyl-2-(4-methylpentylsulfonyl)imidazol-4-yl]methyl]morpholine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-imino-2-phenyl-6-(2,3,4-trimethoxybenzylidene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4956919.png)
![N,N'-[(6-phenyl-2,4-pyrimidinediyl)di-4,1-phenylene]bis(4-bromobenzamide)](/img/structure/B4956922.png)
![diethyl [2-(4-chloro-3-methylphenoxy)ethyl]malonate](/img/structure/B4956928.png)
![5-{3-[2-(4-tert-butylphenoxy)ethoxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4956935.png)
![4-(1-pyrrolidinyl)[1,2,5]oxadiazolo[3,4-e][2,1,3]benzoxadiazole](/img/structure/B4956940.png)
![1-(2-chlorobenzyl)-N-{2-[3-(trifluoromethyl)phenyl]ethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4956950.png)
![N-[3-(3-methoxyphenyl)propyl]-1-(2-methylbenzyl)-4-piperidinecarboxamide](/img/structure/B4956951.png)

![2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-phenylacetamide](/img/structure/B4956975.png)


![methyl (3-{3'-[(dimethylamino)carbonyl]-3-biphenylyl}-1H-pyrazol-1-yl)acetate](/img/structure/B4956986.png)

![5-{[1-(4-fluorobenzyl)-1H-indol-3-yl]methylene}-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B4957004.png)